
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various applications, including detergents, fabric softeners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride typically involves the quaternization of dimethylamine with a long-chain alkyl halide, followed by the introduction of the acetyloxyethoxy group. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The quaternization reaction is carried out in reactors equipped with stirring and heating capabilities. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, the products can include various substituted ammonium compounds.
Hydrolysis Products: The major products of hydrolysis are the corresponding alcohol and acetic acid.
Scientific Research Applications
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and fabric softeners due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged surfaces, enhancing the compound’s ability to disrupt microbial cell walls and membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is unique due to the presence of the acetyloxyethoxy group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
144009-06-3 |
|---|---|
Molecular Formula |
C22H46ClNO3 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H46NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(3,4)18-19-25-20-21-26-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LVYZWLXQBJEDQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCOC(=O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



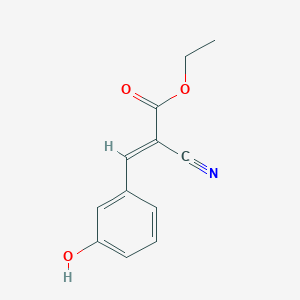


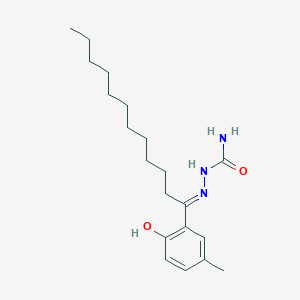

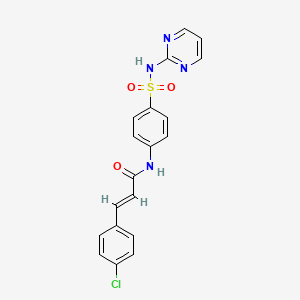

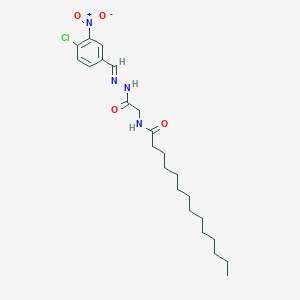
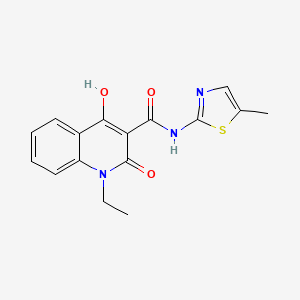
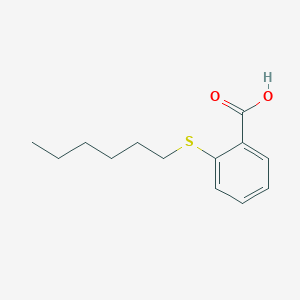


![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)
